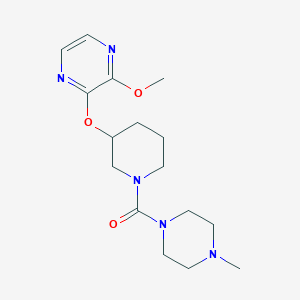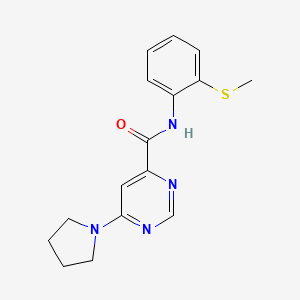
N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Structural and Activity Analysis
Research on compounds structurally related to N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide often focuses on their potential as inhibitors for specific transcription factors, such as NF-kappaB and AP-1. For instance, structural-activity relationship studies on related pyrimidine derivatives have shown that specific substitutions at various positions on the pyrimidine ring can significantly affect biological activity and oral bioavailability. These findings highlight the importance of the carboxamide group and the impact of halogen and alkyl substitutions on the compound's effectiveness and permeability (Palanki et al., 2000).
Material Science Applications
In the field of materials science, compounds with a pyrimidine base are used to synthesize aromatic polyamides with unique properties. These polyamides demonstrate exceptional solubility in various solvents and improved thermal stability, making them suitable for high-performance materials applications. Such research underscores the versatility of pyrimidine-based compounds in developing new materials with desirable thermal and solubility characteristics (Ravikumar & Saravanan, 2012).
Anticancer and Anti-Angiogenic Potential
Pyrimidine derivatives are also explored for their anticancer and anti-angiogenic properties. Novel compounds structurally related to N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide have shown significant potential in inhibiting angiogenesis and DNA cleavage, indicating their promise as anticancer agents. The presence of specific substituents can critically determine the compound's potency, highlighting the importance of molecular structure in therapeutic efficacy (Kambappa et al., 2017).
Histone Deacetylase Inhibition
Furthermore, derivatives of N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide are investigated for their ability to act as histone deacetylase (HDAC) inhibitors. These compounds, through selective inhibition of HDACs, have the potential to modulate gene expression, thereby offering therapeutic strategies for cancer treatment. The selectivity towards specific HDACs underscores the therapeutic potential of these compounds and the importance of targeted drug design (Zhou et al., 2008).
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-22-14-7-3-2-6-12(14)19-16(21)13-10-15(18-11-17-13)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARJCJPEVBFEFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2387996.png)
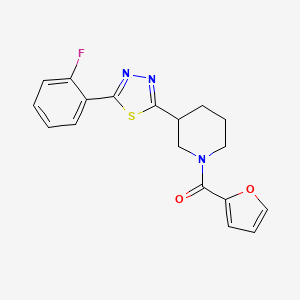


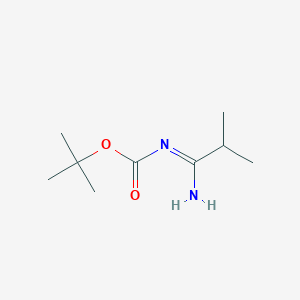
![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)

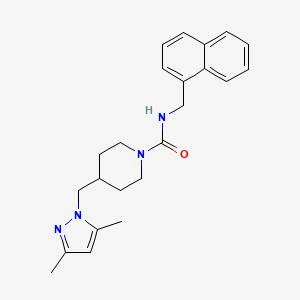
![5-(4-Benzylpiperidin-1-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2388007.png)
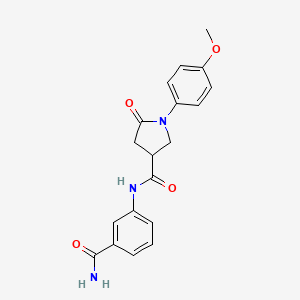
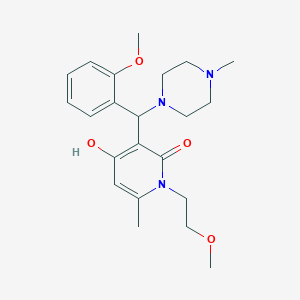
![methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2388013.png)
![5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid](/img/structure/B2388014.png)
